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Topic: Flow Cytometry Assays to Measure T Cell Activation by PVD-06
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Introduction

T cell activation is a cornerstone of the adaptive immune response and a critical process in
cancer immunotherapy.[1][2] This activation initiates a cascade of events, including the
expression of specific cell surface markers, proliferation, and the secretion of effector
cytokines.[3] A key negative regulator of T cell activation is the Protein Tyrosine Phosphatase
Non-receptor Type 2 (PTPN2), making it an attractive target for therapeutic intervention.[4][5]

PVD-06 is a novel, subtype-selective small molecule degrader of PTPN2.[4][5] By inducing the
ubiquitination and subsequent proteasomal degradation of PTPN2, PVD-06 effectively removes
a key inhibitory signal, thereby promoting T cell activation and enhancing anti-tumor immune
responses.[4][5]

These application notes provide detailed protocols for three distinct flow cytometry-based
assays designed to quantify the immunostimulatory effects of PVD-06 on T cells:

e Analysis of T Cell Activation Marker Expression: Measures the upregulation of surface
proteins like CD25 and CD69.
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e Intracellular Cytokine Staining (ICS): Quantifies the production of key effector cytokines such
as IFN-y and TNF-a.

o T Cell Proliferation Assay: Assesses the extent of cell division using the cell-permeable dye
CFSE.

PVD-06 Mechanism of Action

PVD-06 is a proteolysis-targeting chimera (PROTAC) that selectively binds to PTPN2 and the
VHL E3 ubiquitin ligase, leading to the targeted degradation of PTPN2. The removal of this
phosphatase enhances signaling downstream of the T cell receptor (TCR), promoting a robust

activation response.
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PVD-06 Mechanism of T Cell Activation
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Caption: PVD-06 induces proteasomal degradation of PTPN2 to enhance T cell activation.
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Experimental Assays and Data

The following tables summarize representative data from flow cytometry experiments designed
to assess T cell activation following treatment with PVD-06. Experiments are performed on
isolated human peripheral blood mononuclear cells (PBMCSs) stimulated with sub-optimal levels
of anti-CD3/CD28 antibodies in the presence or absence of PVD-06.

Table 1: Upregulation of T Cell Activation Markers (Data represents the percentage of parent T
cell population expressing the marker after 48 hours of stimulation)

Treatment Group T Cell Subset % CD69+ % CD25+
Unstimulated Control CD4+ 2.1% 3.5%
CD8+ 1.8% 2.9%
Anti-CD3/CD28 (Low

CD4+ 25.4% 30.1%
Dose)
CD8+ 22.8% 28.5%
Anti-CD3/CD28 +

CD4+ 48.7% 55.6%
PVD-06
CD8+ 45.2% 51.3%

Table 2: Intracellular Cytokine Production (Data represents the percentage of parent T cell
population producing the cytokine after 24 hours of stimulation, with Brefeldin A added for the
final 4 hours)
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Treatment Group T Cell Subset % IFN-y+ % TNF-o+
Unstimulated Control CD4+ 0.5% 0.8%
CD8+ 1.1% 1.5%
Anti-CD3/CD28 (Low

CD4+ 10.2% 15.7%
Dose)
CD8+ 18.5% 22.4%
Anti-CD3/CD28 +

CD4+ 25.8% 34.1%
PVD-06
CD8+ 40.3% 45.9%

Table 3: T Cell Proliferation (CFSE Assay) (Data acquired after 96 hours of stimulation)

Treatment Group

Proliferation Index

% Divided Cells

Unstimulated Control 1.05 4.5%
Anti-CD3/CD28 (Low Dose) 1.98 45.8%
Anti-CD3/CD28 + PVD-06 3.15 85.2%

Experimental Workflow

A generalized workflow for assessing T cell activation by PVD-06 involves cell isolation,

stimulation, and subsequent analysis using one of the three detailed protocols.
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General Experimental Workflow
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Caption: Generalized workflow for assessing T cell activation via flow cytometry.
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Protocol 1: Analysis of T Cell Activation Markers

This protocol details the measurement of early (CD69) and late (CD25, HLA-DR) activation
markers on the surface of CD4+ and CD8+ T cells.[6][7]

A. Materials

 PBMCs isolated from healthy donors.

o Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin).

» Stimulation antibodies: anti-CD3 (plate-bound or soluble) and anti-CD28 (soluble).[8]

e PVD-06 (and vehicle control, e.g., DMSO).

e FACS Buffer: PBS + 2% FBS + 1 mM EDTA.

» Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25.
 Viability Dye (e.g., 7-AAD or a fixable viability stain).[6]

B. Procedure

e Cell Plating: Resuspend PBMCs in complete RPMI medium to a concentration of 1 x 10°
cells/mL.[8]

o Stimulation: Add 1 x 10° cells per well to a 96-well plate pre-coated with anti-CD3 antibody.
Add soluble anti-CD28 antibody.

o Treatment: Add PVD-06 or vehicle control to the respective wells at the desired final
concentration. Include unstimulated wells as a negative control.

 Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.[6]

o Harvest Cells: Gently resuspend and transfer cells to V-bottom plates or FACS tubes.
Centrifuge at 350 x g for 5 minutes and discard the supernatant.

e Staining:

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.miltenyibiotec.com/US-en/applications/all-protocols/Immunophenotyping-of-human-CD4-and-CD8-T-cell-activation-using-flow-cytometry.html
https://www.miltenyibiotec.com/US-en/applications/all-protocols/Immunophenotyping-of-human-CD4-and-CD8-T-cell-activation-and-differentiation-using-flow-cytometry-panel-B.html
https://www.antibody-creativebiolabs.com/protocol-of-cell-activation-for-flow-cytometry.htm
https://www.benchchem.com/product/b12372737?utm_src=pdf-body
https://www.miltenyibiotec.com/US-en/applications/all-protocols/Immunophenotyping-of-human-CD4-and-CD8-T-cell-activation-using-flow-cytometry.html
https://www.antibody-creativebiolabs.com/protocol-of-cell-activation-for-flow-cytometry.htm
https://www.benchchem.com/product/b12372737?utm_src=pdf-body
https://www.miltenyibiotec.com/US-en/applications/all-protocols/Immunophenotyping-of-human-CD4-and-CD8-T-cell-activation-using-flow-cytometry.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Wash cells once with 200 pL of cold FACS buffer.

o Prepare an antibody cocktail containing anti-CD3, CD4, CD8, CD69, and CD25 at pre-
titrated optimal concentrations.

o Resuspend the cell pellet in 100 pL of the antibody cocktail.

o Incubate for 20-30 minutes at 4°C in the dark.

e Wash: Add 200 pL of FACS buffer, centrifuge at 350 x g for 5 minutes, and discard the
supernatant. Repeat the wash step.

 Viability Stain: Resuspend cells in 100 pL of FACS buffer containing a viability dye (e.g., 7-
AAD) and incubate for 5-10 minutes just before analysis.[7]

e Acquisition: Analyze samples on a flow cytometer. Collect a sufficient number of events (e.g.,
50,000-100,000 lymphocyte events) for robust analysis.

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol is for detecting the production of cytokines within T cells, providing a measure of
their effector function.[9][10]

A. Materials

All materials from Protocol 1.

Protein Transport Inhibitor: Brefeldin A or Monensin.[11]

Fixation/Permeabilization Buffer Kit.

Fluorochrome-conjugated intracellular antibodies: anti-IFN-y, anti-TNF-a.

B. Procedure

e Cell Plating, Stimulation, and Treatment: Follow steps 1-3 from Protocol 1.

¢ Incubation: Incubate the plate for 20 hours at 37°C, 5% CO-..

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.miltenyibiotec.com/US-en/applications/all-protocols/Immunophenotyping-of-human-CD4-and-CD8-T-cell-activation-and-differentiation-using-flow-cytometry-panel-B.html
https://www.creative-bioarray.com/support/intracellular-cytokine-staining-protocol.htm
https://anilocus.com/intracellular-cytokine-staining-protocol/
https://www.protocols.io/view/intracellular-flow-cytometry-staining-protocol-tknekve
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Protein Transport Inhibition: Add Brefeldin A (e.g., at 10 pg/mL) to all wells and incubate for
an additional 4-6 hours.[11]

e Harvest Cells: Follow step 5 from Protocol 1.
e Surface Staining:
o Wash cells once with cold FACS buffer.

o Prepare a surface antibody cocktail (anti-CD3, CD4, CD8) and a viability dye (must be a
fixable type).

o Resuspend cells in the cocktail and incubate for 20-30 minutes at 4°C in the dark.
e Wash: Wash cells twice with FACS buffer as described previously.
e Fix and Permeabilize:

o Resuspend the cell pellet in 100 pL of Fixation Buffer. Incubate for 20 minutes at room
temperature in the dark.[9][11]

o Wash the cells once with Permeabilization Buffer.
e Intracellular Staining:

o Prepare an intracellular antibody cocktail (anti-IFN-y, anti-TNF-a) diluted in
Permeabilization Buffer.

o Resuspend the fixed/permeabilized cell pellet in 100 pL of the intracellular cocktail.
o Incubate for 30 minutes at room temperature in the dark.[12]
e Final Wash: Wash cells twice with Permeabilization Buffer.

o Acquisition: Resuspend the final cell pellet in FACS buffer and acquire on a flow cytometer.

Protocol 3: T Cell Proliferation Assay (CFSE)
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This assay uses Carboxyfluorescein Succinimidyl Ester (CFSE), a dye that is diluted by half
with each cell division, allowing for the visualization of successive generations of proliferating
cells.[13][14]

A. Materials

» All materials from Protocol 1 (excluding viability dye, as dead cells can be gated out based
on CFSE signal and scatter).

e CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent).
o PBS (Phosphate-Buffered Saline).
B. Procedure

e Cell Preparation: Isolate PBMCs and resuspend at 1-10 x 108 cells/mL in pre-warmed PBS.
[15]

e CFSE Labeling:

o Add an equal volume of 2x final concentration CFSE solution (typically 1-5 pM final
concentration) to the cell suspension.[15] Mix quickly.

o Incubate for 10 minutes at 37°C, protected from light.[13][15]

o Quench the reaction by adding 5 volumes of cold complete RPMI medium and incubate
for 5 minutes on ice.

o Wash the cells twice with complete RPMI medium to remove excess unbound dye.
e Cell Plating, Stimulation, and Treatment:
o Resuspend the CFSE-labeled cells in complete RPMI medium at 1 x 10° cells/mL.

o Follow steps 2-3 from Protocol 1 to set up stimulation and treatment conditions. Reserve
some labeled, unstimulated cells as a control for baseline fluorescence.[16]

 Incubation: Incubate the plate for 96 hours (4 days) at 37°C, 5% CO..
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e Harvest and Stain:

o Harvest cells as described in Protocol 1.

o Perform surface staining for T cell markers (e.g., anti-CD3, CD4, CD8) as described in
step 6 of Protocol 1.

e Wash and Acquire:

o Wash cells twice with FACS buffer.

o Resuspend in FACS buffer and acquire on a flow cytometer, ensuring the detector for
CFSE (typically FITC channel) is set appropriately to visualize multiple peaks of dilution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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